

# Application Notes and Protocols: BIIB091

## Dissolution and Storage for Cell Culture

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### Compound of Interest

Compound Name: BIIB091

Cat. No.: B10827741

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### Introduction

**BIIB091** is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).<sup>[1]</sup> BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcR), playing a key role in the activation, proliferation, and differentiation of B-cells and myeloid cells.<sup>[2][3][4]</sup> **BIIB091** inhibits BTK by binding to the kinase domain and sequestering a key phosphorylation site, Tyr-551, in an inactive conformation.<sup>[1]</sup> These characteristics make **BIIB091** a valuable tool for in vitro studies of immune cell function and a potential therapeutic for autoimmune diseases like multiple sclerosis.<sup>[1][5]</sup>

Proper dissolution and storage of **BIIB091** are critical for maintaining its stability and ensuring accurate, reproducible results in cell culture experiments. These notes provide detailed protocols for the preparation of stock and working solutions of **BIIB091**.

## Quantitative Data Summary

The following tables summarize the key quantitative properties of **BIIB091**.

Table 1: Solubility and Storage Specifications

Parameter	Value	Notes
Molecular Weight	542.64 g/mol	[1]
Solubility in DMSO	125 mg/mL (230.36 mM)	Requires sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
Storage of Solid	-20°C for up to 3 years 4°C for up to 2 years	Store in a dry, dark place.[1][6]
Stock Solution Storage	-80°C for up to 6 months -20°C for up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.[1]

Table 2: In Vitro Inhibitory Concentrations (IC<sub>50</sub>)

Target / Assay	Cell Type	IC <sub>50</sub> Value
BTK Enzymatic Activity	Purified Protein	<0.5 nM
PLCy2 Phosphorylation	Ramos (human B-cell line)	6.9 nM
CD69 Activation (BCR-mediated)	Human PBMCs	6.9 nM
ROS Production (FcγR-induced)	Primary Neutrophils	4.5 nM
TNFα Secretion (FcγRI/III-mediated)	Human Monocytes	3.1 - 8.0 nM
BTK Phosphorylation (whole blood)	Human Whole Blood	24 nM
B-cell Activation (CD69 expression)	Human Whole Blood	71 nM
Basophil Activation (CD63 expression)	Human Whole Blood	82 nM

Data sourced from MedchemExpress.[1]

## Experimental Protocols

### A. Materials Required

- **BIIB091** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer
- Ultrasonic water bath
- Sterile cell culture medium appropriate for your cell line
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

### B. Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be stored for long-term use.

- Calculation: Determine the mass of **BIIB091** powder required.
  - Formula:  $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
  - Example for 1 mL of 10 mM stock:  $\text{Mass} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 542.64 \text{ g/mol} = 5.43 \text{ mg}$
- Weighing: Carefully weigh the calculated amount of **BIIB091** powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling area.

- Dissolution: a. Add the desired volume of sterile DMSO to the tube containing the **BIIB091** powder. For the example above, add 1 mL of DMSO. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes. c. If the solution is not completely clear, place the tube in an ultrasonic water bath for 5-10 minutes, or until all solid has dissolved.<sup>[1]</sup> Gentle warming can also be used if necessary.
- Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).<sup>[1]</sup>

### C. Protocol for Preparing a Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium for immediate use.

- Thawing: Remove one aliquot of the 10 mM **BIIB091** stock solution from the freezer and allow it to thaw completely at room temperature.
- Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.
  - Formula ( $M_1V_1 = M_2V_2$ ):  $V_1 = (M_2 \times V_2) / M_1$ 
    - $M_1$  = Stock solution concentration (10 mM)
    - $V_1$  = Volume of stock solution to add
    - $M_2$  = Desired final concentration (e.g., 100 nM)
    - $V_2$  = Final volume of cell culture medium (e.g., 5 mL)
  - Example for a final concentration of 100 nM in 5 mL of medium:  $V_1 = (0.0001 \text{ mM} \times 5 \text{ mL}) / 10 \text{ mM} = 0.00005 \text{ mL} = 0.05 \text{ µL}$

- Note: This volume is too small to pipette accurately. Therefore, a serial dilution is recommended.
- Serial Dilution (Recommended):
  - a. Intermediate Dilution: Prepare an intermediate dilution by adding 2  $\mu\text{L}$  of the 10 mM stock solution to 198  $\mu\text{L}$  of sterile cell culture medium. This creates a 100  $\mu\text{M}$  solution (a 1:100 dilution).
  - b. Final Dilution: Use the 100  $\mu\text{M}$  intermediate solution to prepare your final working concentration.
- Example for a final concentration of 100 nM in 5 mL of medium:  $V_1 = (0.1 \mu\text{M} \times 5 \text{ mL}) / 100 \mu\text{M} = 0.005 \text{ mL} = 5 \mu\text{L}$
- Add 5  $\mu\text{L}$  of the 100  $\mu\text{M}$  intermediate solution to your 5 mL of cell culture medium.
- Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.<sup>[7]</sup>
  - Calculation:  $\% \text{ DMSO} = (\text{Volume of DMSO added} / \text{Total Volume}) \times 100$
  - In the example above: The final DMSO concentration from the intermediate dilution is 0.01%, which is well within safe limits.
- Application: Vortex the final working solution gently and add it to your cell culture plates. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

## Visualized Workflows and Pathways

### Experimental Workflow

## Stock Solution Preparation (Sterile Conditions)

1. Weigh BIIB091 Powder



2. Add Sterile DMSO



3. Vortex & Sonicate  
to Dissolve



4. Aliquot into  
Single-Use Tubes



5. Store at -80°C



## Working Solution Preparation

6. Thaw Stock Aliquot



7. Create Intermediate Dilution  
in Culture Medium



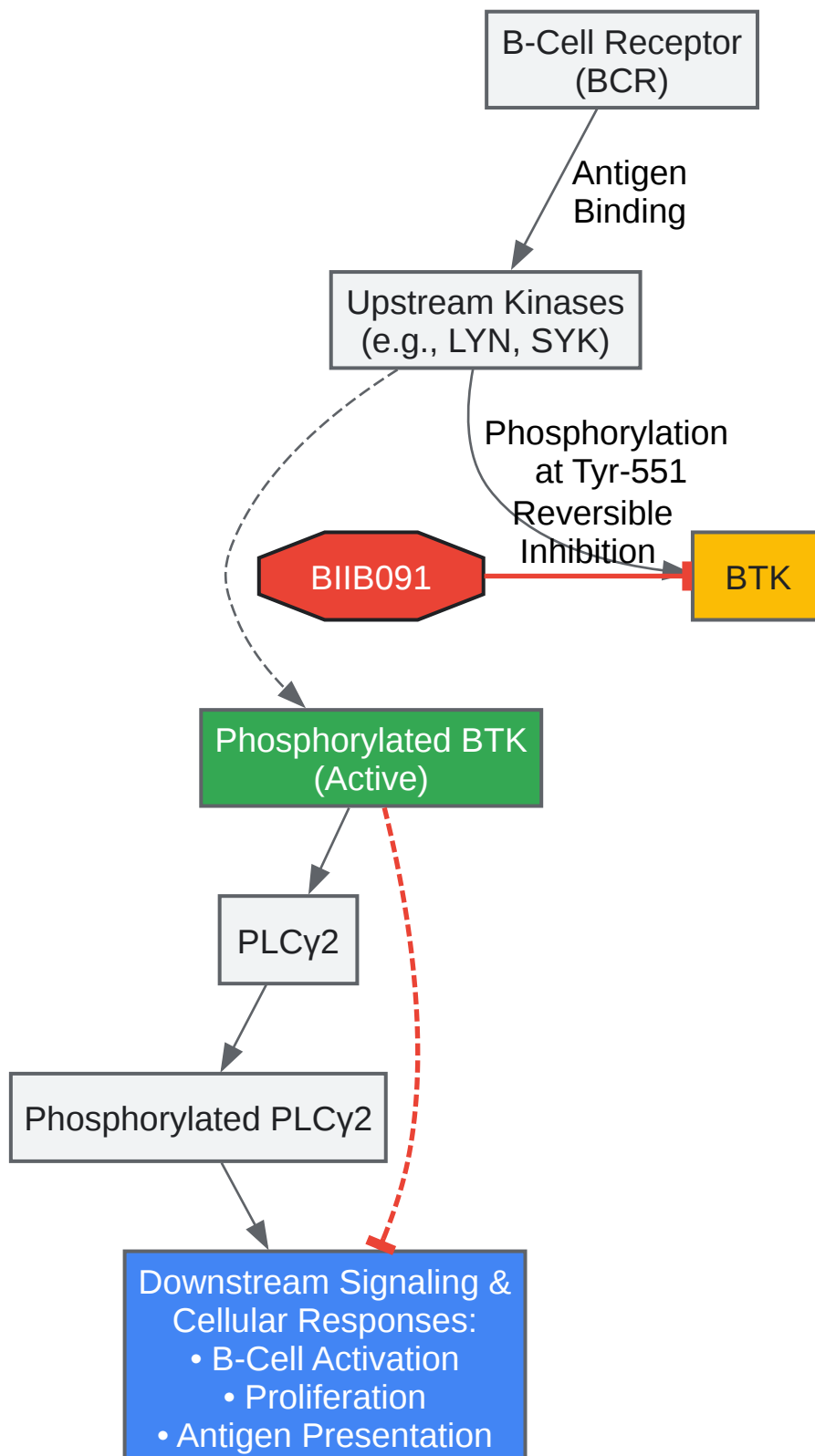
8. Prepare Final Dilution  
in Culture Medium



9. Add to Cell Culture

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Workflow for preparing **BIIB091** solutions.

**BIIB091** Mechanism of Action in B-Cell Receptor Signaling[Click to download full resolution via product page](#)

**BIIB091** inhibits BTK phosphorylation.

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